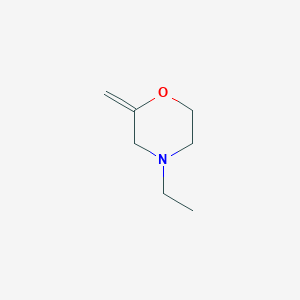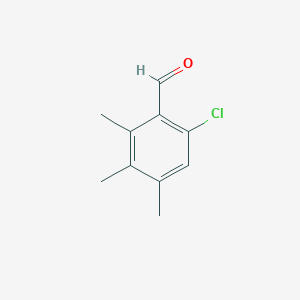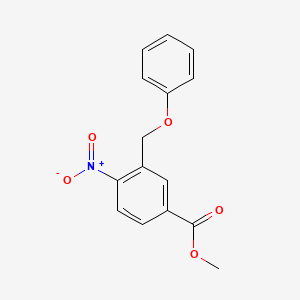
N,N-Diethyl-3-(prop-1-EN-1-YL)decanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-3-(prop-1-en-1-yl)decanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a decanamide backbone with diethyl and prop-1-en-1-yl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-(prop-1-en-1-yl)decanamide typically involves the reaction of decanoic acid with diethylamine and prop-1-en-1-yl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the amide bond. The general reaction scheme is as follows:
Formation of Decanoyl Chloride: Decanoic acid is reacted with thionyl chloride (SOCl₂) to form decanoyl chloride.
Amidation: The decanoyl chloride is then reacted with diethylamine in the presence of a base such as triethylamine to form N,N-diethyl decanamide.
Alkylation: Finally, the N,N-diethyl decanamide is alkylated with prop-1-en-1-yl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-3-(prop-1-en-1-yl)decanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the prop-1-en-1-yl group, using reagents such as sodium hydride (NaH) or sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: NaH or NaOMe in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-3-(prop-1-en-1-yl)decanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of surfactants and lubricants.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-3-(prop-1-en-1-yl)decanamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is hypothesized that the compound may interfere with cell membrane integrity or enzyme function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Diethyl-3-(prop-1-en-1-yl)octanamide
- N,N-Diethyl-3-(prop-1-en-1-yl)hexanamide
- N,N-Diethyl-3-(prop-1-en-1-yl)butanamide
Uniqueness
N,N-Diethyl-3-(prop-1-en-1-yl)decanamide is unique due to its longer carbon chain, which imparts distinct physicochemical properties such as higher hydrophobicity and lower solubility in water. These properties make it particularly useful in applications requiring non-polar solvents or hydrophobic environments.
Eigenschaften
CAS-Nummer |
89374-95-8 |
|---|---|
Molekularformel |
C17H33NO |
Molekulargewicht |
267.4 g/mol |
IUPAC-Name |
N,N-diethyl-3-prop-1-enyldecanamide |
InChI |
InChI=1S/C17H33NO/c1-5-9-10-11-12-14-16(13-6-2)15-17(19)18(7-3)8-4/h6,13,16H,5,7-12,14-15H2,1-4H3 |
InChI-Schlüssel |
GTXPLCMSAIEGCV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(CC(=O)N(CC)CC)C=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


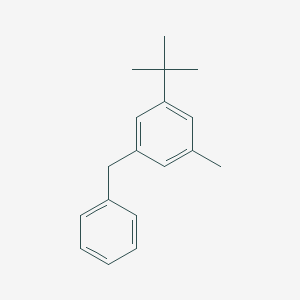
![N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N'-propan-2-ylurea](/img/structure/B14397086.png)
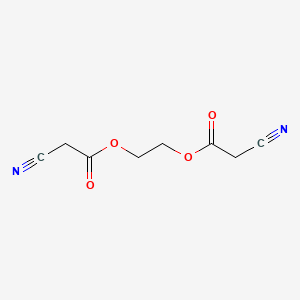
![4-Methylidenespiro[4.11]hexadecan-1-one](/img/structure/B14397112.png)
![Ethyl 3-[(2,4-dinitrophenyl)disulfanyl]propanoate](/img/structure/B14397118.png)
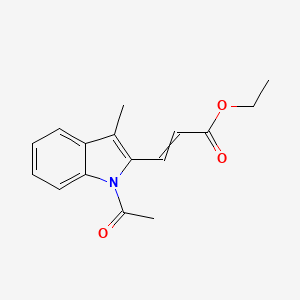
![2-(7-Amino-5-methylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14397121.png)

![Bicyclo[3.2.0]hept-2-ene-1-peroxol](/img/structure/B14397129.png)

